Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate is a synthetically derived small molecule that acts as a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) []. Inverse agonists bind to the receptor and induce an inactive conformation, inhibiting its basal activity. This compound serves as a valuable tool for investigating the biological roles and therapeutic potential of PPARβ/δ in various physiological and pathological processes [].
The synthesis of Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate is based on structural modifications of a previously described PPARβ/δ-selective inverse agonist, Methyl 3-(((4-(hexylamino)-2-methoxyphenyl)amino)sulfonyl)-2-thiophenecarboxylate (ST247) []. While the specific details of the synthesis procedure are not provided in the reviewed literature, it is mentioned that the modifications led to a series of structurally related ligands with improved cellular activity [].
Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate functions as an inverse agonist of PPARβ/δ []. This mechanism of action implies that it binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting its basal activity and preventing the recruitment of coactivators necessary for downstream gene transcription.
Metabolic Disorders: PPARβ/δ is involved in regulating lipid and glucose metabolism. Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate can help understand the impact of inhibiting PPARβ/δ on metabolic diseases like obesity, dyslipidemia, and type 2 diabetes [].
Inflammation: PPARβ/δ has shown anti-inflammatory effects. This compound can aid in exploring the role of PPARβ/δ inhibition in inflammatory diseases. []
Structure-Activity Relationship (SAR) Studies: Investigating the impact of further structural modifications on the potency, selectivity, and pharmacokinetic properties of this compound can lead to the development of more potent and drug-like PPARβ/δ inverse agonists [].
In vivo Studies: Conducting preclinical studies in animal models of various diseases, including metabolic disorders and inflammatory conditions, can provide further insights into the therapeutic potential and safety profile of this compound [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2